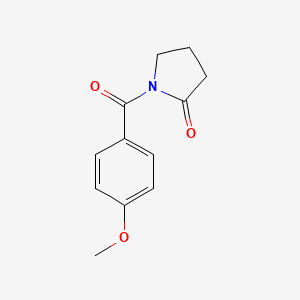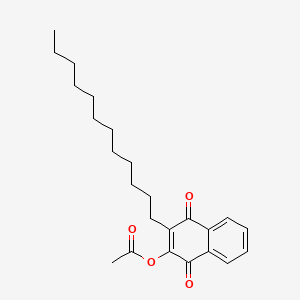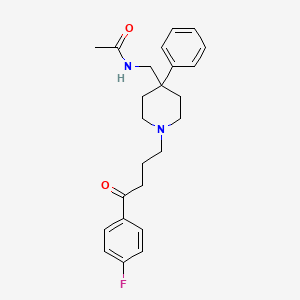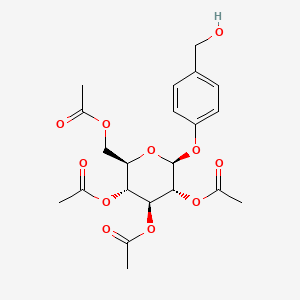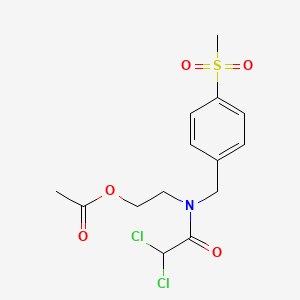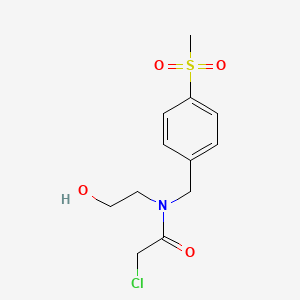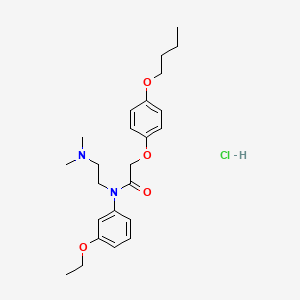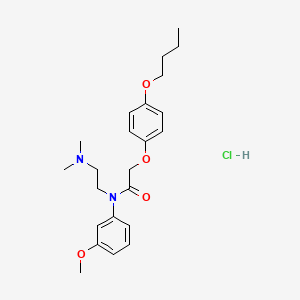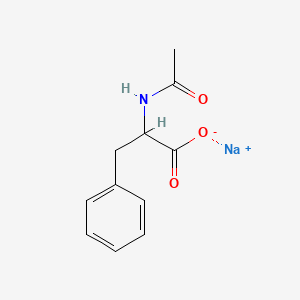
Afalanine sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Afalanine sodium is a biochemical.
Scientific Research Applications
1. Enzymatic Synthesis of l-Homoalanine
l-Homoalanine, synthesized enzymatically using Aspergillus flavipes l-methioninase (AfMETase) and glutamate dehydrogenase, has applications in antiepileptic and antituberculosis drugs. This process involves coimmobilization on polyacrylamide and chitosan, with chitosan-coimmobilized enzymes retaining significant activity for repeated use in l-homoalanine production (El-Sayed, Yassin, & Ibrahim, 2015).
2. Sodium Ion Affinities in Peptides
Research on sodium ion affinities in peptides, involving the study of their binding energies, has implications for understanding sodium interactions in biological systems. This includes the study of sodium-bound dimers with peptides, revealing insights into the binding mechanisms and energy scales involved (Wang, Wesdemiotis, Kapota, & Ohanessian, 2007).
3. Sodium Channel Block in Cardiac Cells
Studies on sodium channel block strategies, like those involving ranolazine, are crucial for understanding atrial fibrillation. These studies demonstrate the differences in sodium channel inactivation between atrial and ventricular cells, providing potential therapeutic avenues (Burashnikov et al., 2007).
4. Chemical Utility of Dehydroalanine
Dehydroalanine's role in protein modification for biological studies is significant. Its incorporation into proteins through various chemical and biological methods opens pathways for creating modified protein side-chains and exploring biological and technological applications (Daďová, Galan, & Davis, 2018).
5. Crystal Growth Studies
Research on the crystal growth of sodium oxalate provides insights into the mechanisms and conditions influencing crystal formation, which is significant for understanding various physical and chemical processes in materials science (Lowe, Ogden, McKinnon, & Parkinson, 2002).
6. Sodium MRI in Biomedical Applications
Sodium magnetic resonance imaging (MRI) holds potential for providing biochemical information on tissue viability, cell integrity, and function. This can aid in diagnosing and prognosing diseases, and has been applied to various human tissues like the brain and kidneys (Madelin & Regatte, 2013).
properties
CAS RN |
74407-30-0 |
|---|---|
Product Name |
Afalanine sodium |
Molecular Formula |
C11H12NNaO3 |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
sodium;2-acetamido-3-phenylpropanoate |
InChI |
InChI=1S/C11H13NO3.Na/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1 |
InChI Key |
RBMBEFVVHHNLAR-PPHPATTJSA-M |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-].[Na+] |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Afalanine sodium; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



